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For Researchers, Scientists, and Drug Development Professionals

Introduction
NR160 is a fluorescent dye used for the visualization and quantification of intracellular lipid

droplets. Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and

their dysregulation is implicated in various diseases, including metabolic disorders and cancer.

The choice between staining live or fixed cells depends on the specific experimental goals.

Live-cell imaging allows for the study of dynamic processes in real-time, while fixation can

preserve cellular morphology for endpoint analysis and allows for multiplexing with other

staining techniques that require permeabilization. This document provides detailed protocols

and comparative data for using a near-infrared (NIR) lipid stain, analogous to NR160, in both

live and fixed cells.

Key Considerations: Fixed vs. Live Cell Staining
Choosing the appropriate method for cell preparation is critical for accurate lipid droplet

analysis. Fixation can introduce artifacts, altering the morphology and distribution of lipid

droplets.

Advantages of Live-Cell Staining:

Enables the study of dynamic cellular processes, such as lipid droplet formation, fusion, and

trafficking.
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Avoids fixation-induced artifacts.

Provides a more accurate representation of the cellular state.

Advantages of Fixed-Cell Staining:

Preserves cell morphology for extended periods.

Compatible with immunofluorescence and other multiplexing techniques requiring cell

permeabilization.

Allows for batch processing and storage of samples.

Fixation Method is Crucial: The choice of fixative is critical for preserving lipid droplet integrity.

Paraformaldehyde (PFA): This is the recommended fixative as it crosslinks proteins,

preserving the structure of lipid droplets and retaining cellular lipid content.[1][2][3]

Organic Solvents (Methanol, Acetone): These should be avoided as they extract lipids,

leading to the fusion and altered morphology of lipid droplets.[1][2][4][5]

Quantitative Data Summary
The following table summarizes the expected performance of a near-infrared lipid stain in fixed

versus live cells based on typical characteristics of lipophilic dyes used for lipid droplet staining.
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Parameter Live-Cell Staining
Fixed-Cell Staining
(4% PFA)

Key
Considerations

Fluorescence Intensity Strong

Generally strong, but

can be slightly

reduced

Fixation may slightly

alter the lipid

environment,

potentially affecting

dye quantum yield.

Signal-to-Noise Ratio High High

Proper washing steps

are crucial in both

protocols to minimize

background

fluorescence.

Photostability Good Good

NIR dyes generally

offer good

photostability, but

prolonged exposure to

excitation light should

still be minimized.

Morphological

Integrity

Excellent (native

state)
Good to Excellent

PFA fixation is

essential to prevent

lipid extraction and

droplet fusion.[1][2][3]

Dynamic Studies Yes No

Live-cell imaging is

required to observe

real-time cellular

processes.

Multiplexing

Compatibility

Limited to other live-

cell compatible dyes

High (compatible with

immunofluorescence)

Fixation and

permeabilization allow

for the use of

antibodies and other

intracellular probes.
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Protocol 1: Live-Cell Staining with a Near-Infrared Lipid
Dye
Materials:

Live cells cultured in an appropriate imaging dish or plate

Near-infrared lipid dye stock solution (e.g., 1 mg/mL in DMSO)

Pre-warmed complete cell culture medium

Phosphate-buffered saline (PBS)

Procedure:

Prepare Staining Solution: Dilute the near-infrared lipid dye stock solution in pre-warmed

complete cell culture medium to the desired final concentration (typically in the range of 100-

500 ng/mL).

Cell Staining: Remove the culture medium from the cells and add the staining solution.

Incubation: Incubate the cells at 37°C for 15-30 minutes.

Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.

Imaging: Add fresh pre-warmed complete cell culture medium to the cells and image

immediately using a fluorescence microscope with appropriate NIR filter sets.

Protocol 2: Fixed-Cell Staining with a Near-Infrared Lipid
Dye
Materials:

Cells cultured on coverslips or in an imaging dish

4% Paraformaldehyde (PFA) in PBS

Near-infrared lipid dye stock solution (e.g., 1 mg/mL in DMSO)
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Phosphate-buffered saline (PBS)

(Optional) DAPI or other nuclear counterstain

(Optional) Mounting medium

Procedure:

Cell Fixation:

Remove the culture medium and wash the cells once with PBS.

Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.[6]

Remove the PFA and wash the cells three times with PBS.

Prepare Staining Solution: Dilute the near-infrared lipid dye stock solution in PBS to the

desired final concentration (typically in the range of 100-500 ng/mL).

Cell Staining: Add the staining solution to the fixed cells.

Incubation: Incubate for 30 minutes at room temperature, protected from light.

Washing: Remove the staining solution and wash the cells three times with PBS.

(Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain like

DAPI according to the manufacturer's protocol.

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate

mounting medium. Image using a fluorescence microscope with the appropriate NIR filter

sets.
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Live-Cell Staining Workflow
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imaging dish
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Caption: Workflow for staining lipid droplets in live cells.

Fixed-Cell Staining Workflow
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Caption: Workflow for staining lipid droplets in fixed cells.
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Lipid Droplet Dynamics and Associated Processes
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Caption: Simplified diagram of lipid droplet dynamics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3025737?utm_src=pdf-body-img
https://www.benchchem.com/product/b3025737?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/7209793_Fixation_Methods_for_the_Study_of_Lipid_Droplets_by_Immunofluorescence_Microscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Fixation methods for the study of lipid droplets by immunofluorescence microscopy -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. Fixation Methods for the Study of Lipid Droplets by Immunofluorescence Microscopy |
Semantic Scholar [semanticscholar.org]

4. Deformation of lipid droplets in fixed samples - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Fixation artifacts and how to minimize them [focalplane.biologists.com]

6. documents.thermofisher.com [documents.thermofisher.com]

To cite this document: BenchChem. [Application Notes and Protocols: NR160 Staining in
Fixed Versus Live Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025737#nr160-staining-in-fixed-cells-versus-live-
cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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